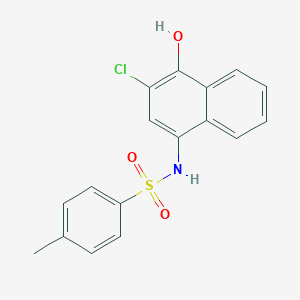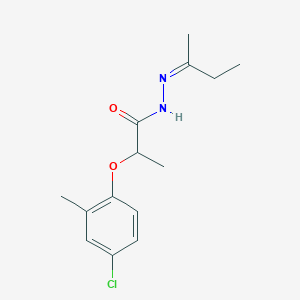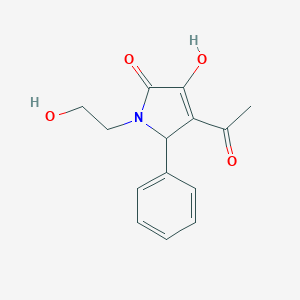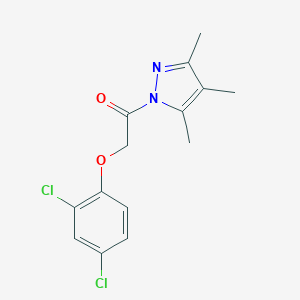
N-(3-chloro-4-hydroxy-1-naphthyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-hydroxy-1-naphthyl)-4-methylbenzenesulfonamide, commonly known as CHS-828, is a chemical compound with potential anti-tumor properties. It was first synthesized in the 1990s and has since been the focus of extensive scientific research.
Mechanism of Action
The exact mechanism of action of CHS-828 is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
In addition to its anti-tumor properties, CHS-828 has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). CHS-828 has also been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using CHS-828 in lab experiments is its potential as an anti-cancer drug. This makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, one limitation is that CHS-828 is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on CHS-828. One area of interest is the development of more water-soluble analogs of CHS-828 that can be more easily administered in experimental settings. Another area of interest is the study of CHS-828 in combination with other anti-cancer drugs to determine if it has synergistic effects. Finally, there is potential for the development of CHS-828 as a therapeutic agent for the treatment of various types of cancer.
Conclusion
CHS-828 is a chemical compound with potential anti-tumor properties that has been the subject of extensive scientific research. Its mechanism of action is not fully understood, but it is believed to work by inhibiting enzymes involved in DNA synthesis and repair. CHS-828 has been shown to have other biochemical and physiological effects, including the induction of apoptosis and the inhibition of angiogenesis. While there are limitations to its use in lab experiments, there are several potential future directions for research on CHS-828, including the development of more water-soluble analogs and the study of its synergistic effects with other anti-cancer drugs.
Synthesis Methods
The synthesis of CHS-828 involves a multi-step process that starts with the reaction of 3-chloro-4-hydroxy-1-naphthoic acid with thionyl chloride to form 3-chloro-4-chlorosulfonyl-1-naphthol. This intermediate is then reacted with 4-methylbenzenesulfonamide to produce CHS-828.
Scientific Research Applications
CHS-828 has been the subject of extensive scientific research due to its potential anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, prostate cancer, and breast cancer. CHS-828 has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.
properties
Molecular Formula |
C17H14ClNO3S |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H14ClNO3S/c1-11-6-8-12(9-7-11)23(21,22)19-16-10-15(18)17(20)14-5-3-2-4-13(14)16/h2-10,19-20H,1H3 |
InChI Key |
QXIAEQPEFYAFEE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)

![2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230220.png)
![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)

![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide](/img/structure/B230236.png)
![4-[(2-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B230238.png)
![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)

![2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)


